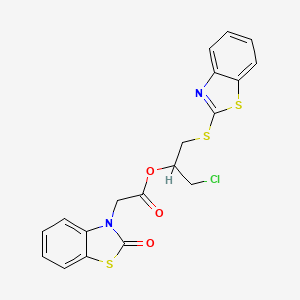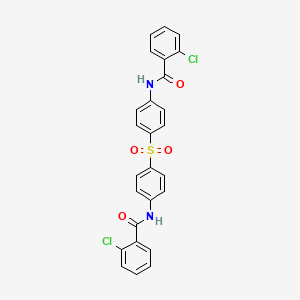
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine, also known as TFM, is a widely used herbicide that has been extensively studied for its effectiveness and safety. This chemical compound is known for its ability to control aquatic weeds and has been used in many water bodies around the world to manage invasive plant species. In
Mécanisme D'action
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine works by inhibiting the photosynthesis process in aquatic plants. It disrupts the electron transport chain in the chloroplasts of the plant cells, leading to a reduction in the production of ATP and NADPH. This results in the death of the plant cells and ultimately the entire plant.
Biochemical and physiological effects:
This compound has been shown to have low toxicity to non-target organisms such as fish, amphibians, and invertebrates. However, it can have some negative effects on some species of zooplankton. This compound can also accumulate in sediments and persist for a long time, which can lead to long-term effects on the aquatic ecosystem.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is a widely used herbicide, which makes it easy to obtain and use in lab experiments. It is also relatively inexpensive compared to other herbicides. However, this compound can have some negative effects on some species of zooplankton, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine. One area of research is the development of new formulations that can enhance its effectiveness and reduce the risk of herbicide resistance. Another area of research is the study of the long-term effects of this compound on the aquatic ecosystem, particularly on the accumulation of the chemical in sediments and its effects on non-target organisms. Finally, there is a need for more research on the use of this compound in combination with other herbicides to enhance its effectiveness and reduce the risk of negative effects on the ecosystem.
Conclusion:
In conclusion, this compound is a widely used herbicide that has been extensively studied for its effectiveness and safety. It works by inhibiting the photosynthesis process in aquatic plants, leading to the death of the plant cells and ultimately the entire plant. This compound has low toxicity to non-target organisms, but it can have some negative effects on some species of zooplankton. There are several future directions for the study of this compound, including the development of new formulations, the study of the long-term effects on the aquatic ecosystem, and the use of this compound in combination with other herbicides.
Méthodes De Synthèse
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine is synthesized through a series of chemical reactions that involve the reaction of 3-chlorophenol with 4-methylphenylhydrazine to form 2-(3-chlorophenoxy)-4-methylphenylhydrazine. This intermediate compound is then reacted with cyanuric chloride to form this compound.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine has been extensively studied for its effectiveness in controlling aquatic weeds. It has been used in many water bodies around the world to manage invasive plant species such as Eurasian watermilfoil, curlyleaf pondweed, and hydrilla. This compound has also been used in combination with other herbicides to enhance its effectiveness and reduce the risk of herbicide resistance.
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)-4,6-bis(4-methylphenyl)-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c1-15-6-10-17(11-7-15)21-25-22(18-12-8-16(2)9-13-18)27-23(26-21)28-20-5-3-4-19(24)14-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXWSYZUZLGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4935124.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)



![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4935223.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![5-[4-(heptyloxy)phenyl]-3-nonyl-1,2,4-oxadiazole](/img/structure/B4935247.png)
